molecular formula C11H9Cl2N3O2 B11783122 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11783122
M. Wt: 286.11 g/mol
InChI Key: NCFXSWGIPGFJFZ-UHFFFAOYSA-N
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Description

1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:

    Formation of the Dichlorophenyl Ethyl Intermediate: The starting material, 2,4-dichlorophenyl ethyl ketone, is subjected to a reaction with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with an appropriate azide source, such as sodium azide, under acidic conditions to form the triazole ring.

    Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide in the presence of a base, such as potassium carbonate, to yield the final product, 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring and the dichlorophenyl moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety enhances the compound’s binding affinity and specificity. The carboxylic acid group may facilitate interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)ethanone: A precursor in the synthesis of the target compound.

    2,4-Dichlorophenylhydrazine: An intermediate in the synthetic route.

    1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound with different functional groups.

Uniqueness: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H9Cl2N3O2/c1-6(8-3-2-7(12)4-9(8)13)16-5-10(11(17)18)14-15-16/h2-6H,1H3,(H,17,18)

InChI Key

NCFXSWGIPGFJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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